molecular formula C14H24Cl2N2O3 B1439709 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride CAS No. 64966-35-4

1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

Cat. No.: B1439709
CAS No.: 64966-35-4
M. Wt: 339.3 g/mol
InChI Key: ZADUTRKVQJSDQU-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization

  • A study by Wang Xiao-shan focused on the synthesis of a derivative compound involving the reaction of ferulic acid acetylation protection with piperazine, resulting in a monosubstituted piperazine derivative. The yield of the final product was over 56.9%, and its chemical structure was confirmed by various spectroscopic methods (Wang Xiao-shan, 2011).

  • Bing-Yi Qin and colleagues conducted a spectroscopic study on a related dihydrochloride salt compound. Complete NMR assignments were made using various correlation techniques, enhancing the understanding of the compound's structural properties (Bing-Yi Qin et al., 2005).

Biological Activity and Pharmacological Potential

  • A study by H. Marona et al. synthesized a series of 1,4-substituted piperazine derivatives, including compounds related to 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride. These compounds were evaluated for their affinity toward alpha-adrenoceptors, with some showing promising antagonistic properties (H. Marona et al., 2011).

  • J. Martínez and colleagues synthesized new derivatives that showed high nanomolar affinity for both 5-HT1A serotonin receptors and serotonin transporter, indicating potential antidepressant properties (J. Martínez et al., 2001).

Advanced Synthesis Techniques

  • The development of robust processes for the preparation of similar compounds, such as GBR-12909, a dopamine uptake inhibitor, has been described. This included the improvement of key coupling reactions and yield optimization (M. Ironside et al., 2002).

  • The synthesis of key intermediates for compounds like posaconazole demonstrates the significance of these chemical structures in pharmaceutical manufacturing, with optimized conditions for industrial production (Wang Xu-heng, 2013).

Properties

IUPAC Name

1-(4-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.2ClH/c1-18-13-2-4-14(5-3-13)19-11-12(17)10-16-8-6-15-7-9-16;;/h2-5,12,15,17H,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADUTRKVQJSDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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